molecular formula C17H17NO4S B11079663 2-{[2-(2-Ethoxyanilino)-2-oxoethyl]sulfanyl}benzoic acid

2-{[2-(2-Ethoxyanilino)-2-oxoethyl]sulfanyl}benzoic acid

Cat. No.: B11079663
M. Wt: 331.4 g/mol
InChI Key: XHTPESJVWSWHTJ-UHFFFAOYSA-N
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Description

2-{[2-(2-Ethoxyanilino)-2-oxoethyl]sulfanyl}benzoic acid is an organic compound with the molecular formula C11H12O4S. It is known for its unique structure, which includes an ethoxyanilino group and a benzoic acid moiety connected via a sulfanyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(2-Ethoxyanilino)-2-oxoethyl]sulfanyl}benzoic acid typically involves the reaction of 2-mercaptobenzoic acid with 2-(2-ethoxyanilino)-2-oxoethyl chloride. The reaction is carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(2-Ethoxyanilino)-2-oxoethyl]sulfanyl}benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[2-(2-Ethoxyanilino)-2-oxoethyl]sulfanyl}benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[2-(2-Ethoxyanilino)-2-oxoethyl]sulfanyl}benzoic acid involves its interaction with specific molecular targets. The ethoxyanilino group can interact with enzymes or receptors, modulating their activity. The sulfanyl linkage may facilitate the formation of covalent bonds with target proteins, leading to changes in their function. The benzoic acid moiety can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H17NO4S

Molecular Weight

331.4 g/mol

IUPAC Name

2-[2-(2-ethoxyanilino)-2-oxoethyl]sulfanylbenzoic acid

InChI

InChI=1S/C17H17NO4S/c1-2-22-14-9-5-4-8-13(14)18-16(19)11-23-15-10-6-3-7-12(15)17(20)21/h3-10H,2,11H2,1H3,(H,18,19)(H,20,21)

InChI Key

XHTPESJVWSWHTJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=CC=CC=C2C(=O)O

Origin of Product

United States

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